5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.2ClH/c1-15-6-4-10(5-7-15)14-11-3-2-9(12)8-13-11;;/h2-3,8,10H,4-7H2,1H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRWLSUGLDNVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and bromine-containing compounds.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride has the molecular formula and is characterized by the presence of a bromine atom, a piperidine ring, and a pyridine structure. Its unique chemical properties make it a candidate for various biological applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of bromopyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. Some derivatives demonstrated potent activity comparable to established anticancer agents like Dasatinib .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that similar brominated pyrimidine derivatives possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The evaluation of these compounds often involves broth dilution methods to assess their efficacy against standard microbial strains .
Case Study 1: Anticancer Evaluation
In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several bromopyrimidine analogs, including derivatives of this compound. These compounds underwent in vitro testing against various cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds for further development in anticancer therapies .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of brominated pyrimidine derivatives. The synthesized compounds were tested against a range of bacterial strains, demonstrating notable antimicrobial activity. This highlights the compound's versatility and potential application in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares a pyridine/pyrimidine core with bromine and amine substituents, common in bioactive molecules. Key analogs and their differences include:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
- Substituents : The 1-methylpiperidin-4-yl group in the target contrasts with piperazine (1030022-85-5) or fluorobenzyl (1039803-54-7) groups. Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity but increasing lipophilicity .
- Salt Form: The dihydrochloride salt likely enhances solubility compared to non-ionic analogs (e.g., 141302-36-5) or mono-hydrochloride salts (1030022-85-5) .
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (1030022-85-5) has moderate solubility, while the target’s dihydrochloride form may offer superior solubility .
Biological Activity
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride (CAS No. 1096312-60-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H16BrN3·2HCl, with a molecular weight of 270.16 g/mol. The presence of a bromine atom and a piperidine moiety contributes to its pharmacological properties.
Research indicates that compounds with similar structures can exhibit significant inhibitory effects on various kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that piperidine derivatives can inhibit ULK1 (UNC51-like kinase 1), which is overexpressed in non-small cell lung cancer (NSCLC) and correlates negatively with patient prognosis .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines while inhibiting autophagy, a process often exploited by cancer cells to survive under stress .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| A549 | Not specified | Induces apoptosis, inhibits ULK1 | |
| FaDu | Not specified | Induces apoptosis, enhances cytotoxicity |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring and the bromine substitution significantly affect the compound's biological activity. Compounds with enhanced lipophilicity and specific functional groups showed improved binding affinity to target proteins, leading to increased potency against cancer cells .
Case Studies
- Study on ULK1 Inhibition : A study highlighted the role of ULK1 in NSCLC and demonstrated that derivatives similar to 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine could effectively inhibit this kinase, leading to reduced cell viability in A549 cells .
- Piperidine Derivatives in Cancer Therapy : Research on various piperidine derivatives showed that structural modifications could enhance their cytotoxicity against different cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Q & A
Q. What metabolomics approaches assess the compound’s in vitro and in vivo metabolic fate?
- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Use isotopic labeling (e.g., C) to trace metabolic pathways. Pharmacokinetic modeling (e.g., PBPK) predicts bioavailability and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
